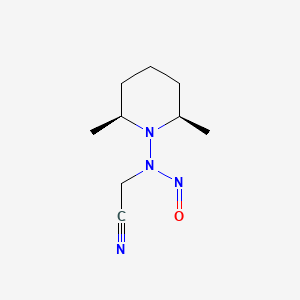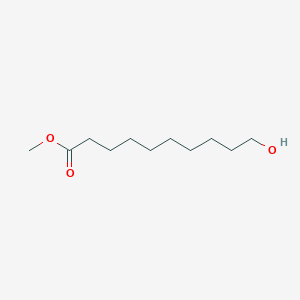
Methyl 10-hydroxydecanoate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 10-hydroxydecanoate can involve multiple steps, starting from raw materials such as castor oil or methyl ricinoleate. One method involves the fusion of these raw materials with alkali in the presence of a high-boiling unhindered primary or secondary alcohol at specific temperatures. This process yields 10-hydroxydecanoic acid in good yield, demonstrating the feasibility of synthesizing this compound through alkaline cleavage of hydroxy unsaturated fatty acids and derivatives (Diamond & Applewhite, 1967). Furthermore, it has been prepared as a starting point for the synthesis of marine bacterial fatty acids, showcasing its versatility in chemical synthesis pathways (Carballeira, Sostre, & Restituyo, 1999).
Molecular Structure Analysis
The molecular structure of Methyl 10-hydroxydecanoate, characterized by its hydroxyl and carboxyl functional groups, plays a crucial role in its reactivity and physical properties. This structure facilitates the formation of ester bonds under certain conditions, leading to polymerization and the creation of aliphatic polyesters with potential applications in biodegradable materials (Ajima et al., 1985).
Chemical Reactions and Properties
Methyl 10-hydroxydecanoate's chemical reactivity is highlighted by its involvement in esterification and polymerization reactions. For example, it has been used as a monomer for the synthesis of biobased aliphatic polyesters like poly(10-hydroxydecanoate) (PHDA), which exhibit a range of physical properties depending on their molecular weight (Gao et al., 2020).
Physical Properties Analysis
The physical properties of polymers derived from Methyl 10-hydroxydecanoate, such as PHDA, vary with molecular weight. These properties include thermal behavior, crystallization patterns, and mechanical strength, indicating the material's potential for applications in durable packaging materials (Gao et al., 2020).
Scientific Research Applications
Methyl 10-hydroxydecanoate is derived from raw castor oil or methyl ricinoleate and is used in the production of 10-hydroxydecanoic acid and 1,10-decanediol (Diamond & Applewhite, 1967).
It has been used in the polymerization of 10-hydroxydecanoic acid to create ester bonds, contributing to advancements in biotechnology (Ajima et al., 1985).
Methyl 10-hydroxydecanoate serves as a starting material in the synthesis of other complex molecules, such as racemic 9-methyl-10-hexadecenoic acid, a marine bacterial fatty acid (Carballeira, Sostre, & Restituyo, 1999).
It plays a role in the heat stabilization of poly(vinyl chloride) (PVC), particularly in understanding the transformation products of epoxides used in this process (Gilbert & Startin, 1980).
Its effects on biotransformation processes, such as the conversion of methyl decanoate to sebacic acid, have been studied. It has been observed to potentially inhibit this transformation under certain conditions (Sugiharto et al., 2018).
Additionally, its derivatives have been used in studies related to mitochondrial dysfunction and cell death, offering insights into biomedical applications (Lee, Kim, Ko, & Han, 2007).
Safety and Hazards
In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . Personal protective equipment such as eyeshields and gloves are recommended . It is advised not to let the product enter drains .
Relevant Papers There are a few papers related to Methyl 10-hydroxydecanoate. One discusses the synthesis of racemic 9-methyl-10-hexadecenoic acid . Another paper talks about the synthesis and polymerization of carboxyalkylmethacrylates .
Mechanism of Action
Target of Action
Methyl 10-hydroxydecanoate is an organic compound
Mode of Action
It is known that it can be used in organic synthesis reactions as a research material . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that it can be used in organic synthesis reactions
Result of Action
It is known to be used in organic synthesis reactions
Action Environment
It is known to be stable under general conditions, but should avoid long exposure to sunlight to prevent decomposition .
properties
IUPAC Name |
methyl 10-hydroxydecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJQGHRDVMDLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334294 | |
| Record name | Methyl 10-hydroxydecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2640-94-0 | |
| Record name | Methyl 10-hydroxydecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the exact mechanism of action isn't fully detailed in the study [], the research demonstrates that 10-OHC10CH3 likely enhances the permeability of intestinal epithelial cells. This allows larger molecules, which normally struggle to pass through, to be absorbed more easily. The study shows 10-OHC10CH3 significantly increased the permeability of fluorescent dextrans of various sizes (4 kDa, 10 kDa, and 40 kDa) across Caco-2 monolayers, a model for intestinal absorption []. Further research is needed to elucidate the specific interactions between 10-OHC10CH3 and the cell membrane components responsible for this enhanced permeability.
A: The study found that blending 10-OHC10CH3 with polyethylene glycols (PEGs) of varying molecular weights (200-1000 Da) further improved its ability to enhance the transport of molecules across the intestinal barrier []. Notably, the enhancement effect was greater with increasing PEG molecular weight, with PEG 1000 showing the most significant improvement. This suggests that the formation of liquid dispersions with specific PEGs can optimize the presentation and interaction of 10-OHC10CH3 with the intestinal lining, leading to superior permeation enhancement.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



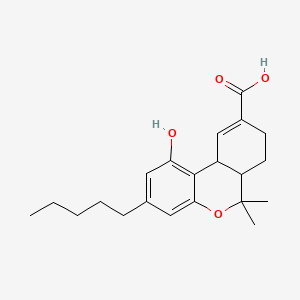
![1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione](/img/structure/B1197725.png)

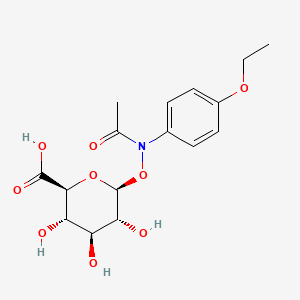

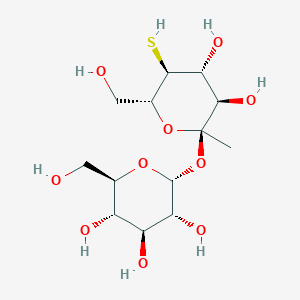
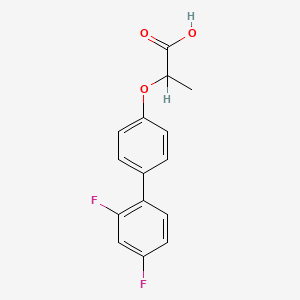
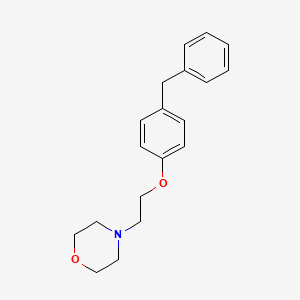
![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-EN-1-YL)oxiran-2-YL]-1-oxaspiro[2.5]octan-6-OL](/img/structure/B1197736.png)
